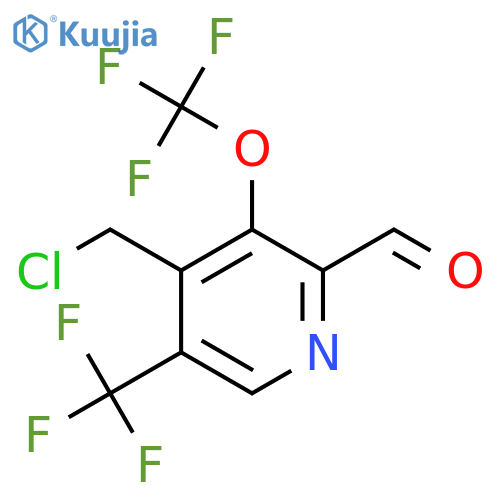Cas no 1805307-83-8 (4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)

4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde
-
- インチ: 1S/C9H4ClF6NO2/c10-1-4-5(8(11,12)13)2-17-6(3-18)7(4)19-9(14,15)16/h2-3H,1H2
- InChIKey: LCTCDXBESYCWQS-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C(C=O)=NC=C1C(F)(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 39.2
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078627-1g |
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde |
1805307-83-8 | 97% | 1g |
$1,564.50 | 2022-04-01 |
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde 関連文献
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
4. Back matter
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
6. Back matter
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehydeに関する追加情報
4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde: A Key Intermediate in Modern Pharmaceutical Synthesis
The compound with the CAS number 1805307-83-8 is a highly versatile and significant intermediate in the realm of pharmaceutical chemistry. Its molecular structure, characterized by a pyridine core substituted with various functional groups, makes it a valuable building block for the synthesis of complex drug molecules. This article delves into the properties, applications, and recent advancements involving 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde, highlighting its role in the development of novel therapeutic agents.
In the context of pharmaceutical research, the pyridine scaffold is widely recognized for its ability to enhance bioavailability and binding affinity in drug candidates. The presence of multiple substituents, including a chloromethyl group, a trifluoromethoxy group, and a trifluoromethyl group, endows this compound with unique reactivity and pharmacological potential. These substituents not only influence the electronic properties of the molecule but also contribute to its solubility and metabolic stability, which are critical factors in drug design.
The chloromethyl moiety is particularly noteworthy as it serves as a versatile handle for further functionalization through nucleophilic addition reactions. This property has been exploited in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. For instance, recent studies have demonstrated its utility in constructing complex pyridine derivatives that exhibit inhibitory activity against enzymes involved in inflammatory pathways. Such findings underscore the importance of this intermediate in medicinal chemistry.
The trifluoromethoxy and trifluoromethyl groups are other key features that contribute to the compound's pharmacological profile. Trifluoromethylation is a well-established strategy in drug development due to the ability of trifluoromethyl groups to enhance metabolic stability and binding affinity. The introduction of these groups into drug candidates has led to the discovery of several potent and selective inhibitors. In particular, the combination of these substituents in 4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde suggests that it may be a valuable precursor for developing novel therapeutics targeting neurological and cardiovascular diseases.
1805307-83-8 (4-(Chloromethyl)-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-2-carboxaldehyde) 関連製品
- 1215898-55-7(Mirtazapine-d4)
- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)
- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)
- 1497456-50-4(1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)
- 2193290-92-3(N-(Cyanomethyl)-2-[2-(2-methylpropyl)azepan-1-yl]acetamide)
- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)
- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)
- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)
- 172703-83-2(4-methylpiperidine-2-carboxamide)
- 2228370-55-4(tert-butyl 4-3-(aminooxy)butylpiperazine-1-carboxylate)